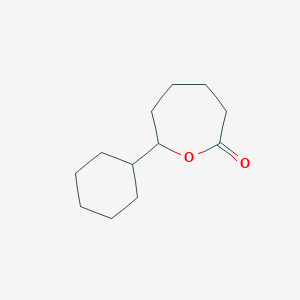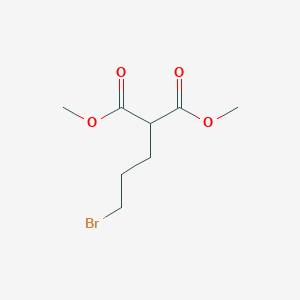
Dimethyl (3-bromopropyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-bromopropyl)propanedioate is an organic compound with the molecular formula C8H13BrO4. It is a derivative of propanedioate, featuring a bromine atom attached to a three-carbon chain, which is further connected to a propanedioate moiety. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (3-bromopropyl)propanedioate can be synthesized through the alkylation of dimethyl propanedioate with 1,3-dibromopropane. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion of dimethyl propanedioate, which then undergoes nucleophilic substitution with 1,3-dibromopropane .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3-bromopropyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under basic conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in tert-butanol are often used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.
Major Products
Nucleophilic Substitution: Products include substituted propanedioates with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes are the primary products.
Hydrolysis: The major products are dimethyl propanedioate and 3-bromopropanoic acid.
Applications De Recherche Scientifique
Dimethyl (3-bromopropyl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used to study enzyme mechanisms and metabolic pathways involving ester and bromine-containing substrates.
Mécanisme D'action
The mechanism of action of dimethyl (3-bromopropyl)propanedioate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl propanedioate: Lacks the bromine atom and is less reactive in nucleophilic substitution reactions.
Diethyl (3-bromopropyl)propanedioate: Similar structure but with ethyl ester groups instead of methyl, affecting its reactivity and solubility.
Dimethyl (2-bromopropyl)propanedioate: The bromine atom is positioned differently, leading to variations in reactivity and the types of reactions it undergoes.
Uniqueness
Dimethyl (3-bromopropyl)propanedioate is unique due to the presence of the bromine atom on a three-carbon chain, which provides specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
29554-48-1 |
|---|---|
Formule moléculaire |
C8H13BrO4 |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
dimethyl 2-(3-bromopropyl)propanedioate |
InChI |
InChI=1S/C8H13BrO4/c1-12-7(10)6(4-3-5-9)8(11)13-2/h6H,3-5H2,1-2H3 |
Clé InChI |
ZCOYNMAUTASHKT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCCBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)

![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
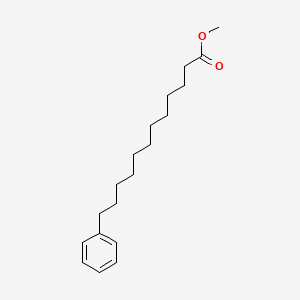
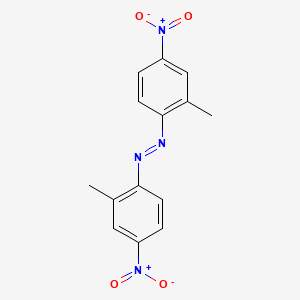
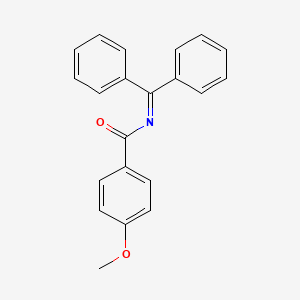
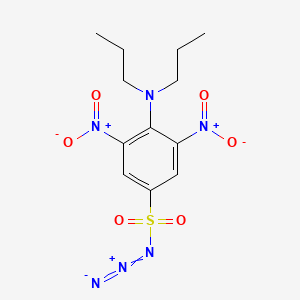
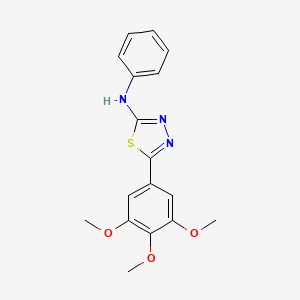
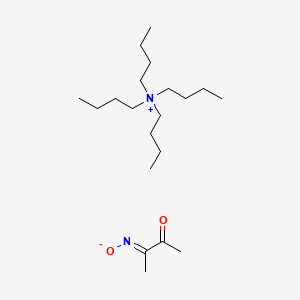

methanol](/img/structure/B14679790.png)
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
